Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate, is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, they can affect the pathways related to inflammation, microbial infection, fungal infection, viral infection, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
The solubility of thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
Thiazole derivatives have been reported to have various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biological Activity
Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate is a compound with significant potential in various biological applications, particularly due to its structural characteristics derived from thiazole and piperidine moieties. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is C19H24N4O3S, with a molecular weight of approximately 388.49 g/mol. The compound contains a benzo[d]thiazole ring, which is known for its diverse biological activities.
Target Interactions
Thiazole derivatives, including this compound, are known to interact with various biological targets. The mechanism of action involves:
- Enzyme Inhibition : Thiazole derivatives can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound may act on specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
Biochemical Pathways
The compound has been associated with multiple biochemical pathways:
- Antioxidant Activity : It exhibits properties that reduce oxidative stress by scavenging free radicals.
- Antimicrobial Effects : this compound has shown efficacy against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Pharmacokinetics
The solubility profile of the compound suggests that it is slightly soluble in water but more soluble in organic solvents like alcohol and ether. This solubility can influence its bioavailability and absorption rates when administered.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. This compound has been tested against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation.
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibitory | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Effective |
Antitumor Activity
Preliminary studies suggest that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The compound's structure may allow it to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.
Case Studies
Recent studies have highlighted the potential of thiazole-containing compounds in therapeutic applications:
- Study on Antitumor Effects : A study published in Molecular Cancer Therapeutics explored the cytotoxic effects of thiazole derivatives on various cancer cell lines, reporting significant reductions in cell viability at certain concentrations .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of similar compounds against a panel of bacteria and fungi, confirming the broad-spectrum activity of thiazole derivatives .
Properties
IUPAC Name |
ethyl 4-[[1-(1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-2-26-19(25)22-9-7-14(8-10-22)20-17(24)13-11-23(12-13)18-21-15-5-3-4-6-16(15)27-18/h3-6,13-14H,2,7-12H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKQAURNZOKBRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.